6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a halogenated benzofuran derivative characterized by a bromine atom at position 6 and a fluorine atom at position 4 on the aromatic ring. The compound features a 2,3-dihydrobenzofuran scaffold with an amine group at position 3, stabilized as a hydrochloride salt. The bromine and fluorine substituents enhance metabolic stability and influence electronic properties, making this compound a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C8H8BrClFNO |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H |
InChI Key |
BJWWYQXQHXKLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2F)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran derivative, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full therapeutic potential .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities with 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, differing in substituent positions, alkyl groups, or halogenation patterns.
Substituent Position Isomers
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Structure : Bromine at position 5 and fluorine at position 6.
- Key Differences : Adjacent halogens (5-Br and 6-F) create distinct electronic effects compared to the 4-F/6-Br arrangement. This positional isomer may exhibit altered reactivity in electrophilic substitution or binding interactions .
(3S)-4-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Structure : Bromine at position 4 and fluorine at position 6, with stereospecificity at the 3-amine (S-configuration).
Alkyl-Substituted Derivatives
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₉H₁₁BrClNO.
- Molecular Weight : 264.55 g/mol.
- Key Differences : A methyl group at position 4 replaces fluorine, increasing lipophilicity and steric bulk. This substitution may enhance membrane permeability but reduce electronegativity at the aromatic ring .
6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₁₀H₁₃BrClNO.
- Molecular Weight : 278.57 g/mol.
Pharmacologically Active Benzofuran Derivatives
Tapentadol Hydrochloride
- Structure : A benzofuran-based analgesic with a tertiary amine and methyl substituents.
- Key Differences: Tapentadol lacks halogens but includes a methoxy group and a dimethylaminomethyl side chain, highlighting its opioid receptor affinity. This contrasts with the halogen-driven stability of the target compound .
Memantine Hydrochloride
- Structure : An adamantane derivative with a primary amine.
Data Table: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|
| 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl | C₈H₈BrClFNO (inferred) | ~268.55 (estimated) | 4-F, 6-Br | Halogenated, high electronegativity |
| 6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine HCl | C₉H₁₁BrClNO | 264.55 | 4-CH₃, 6-Br | Increased lipophilicity |
| 6-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine HCl | C₁₀H₁₃BrClNO | 278.57 | 2-C₂H₅, 6-Br | Enhanced hydrophobic interactions |
| 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine HCl | C₆H₁₁ClF₃NO₂ (reported) | 257.61 | 5-Br, 6-F | Adjacent halogens, potential reactivity |
Biological Activity
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran family, characterized by its unique bromine and fluorine substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C8H8BrClFNO
- Molecular Weight: 268.51 g/mol
- IUPAC Name: (3S)-6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
The biological activity of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is thought to involve its interaction with specific molecular targets. The presence of bromine and fluorine enhances its binding affinity to various enzymes and receptors, which can lead to modulation of biological pathways. The specific pathways affected depend on the context of use and the biological system being studied.
Antimicrobial Activity
Research has indicated that compounds similar to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amines exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, there are indications of antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities were reported in the range of 16.69 to 78.23 µM .
Case Studies
- Study on Antimicrobial Efficacy: A study involving various benzofuran derivatives demonstrated that modifications in substituents significantly influenced their antimicrobial potency. The introduction of halogens (bromine and fluorine) was found to enhance the activity against several bacterial strains .
- Structure-Activity Relationship (SAR) Analysis: A quantitative structure-selectivity relationship study indicated that the presence of bromine at position six and fluorine at position four on the benzofuran ring contributed positively to the compound's activity against certain cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and what intermediates are critical?
Synthesis typically involves halogenation of benzofuran precursors followed by amination. For example, bromo and fluoro groups are introduced via electrophilic substitution or nucleophilic aromatic substitution. Key intermediates include halogenated dihydrobenzofurans, which are subsequently treated with ammonia or protected amines under acidic conditions to form the hydrochloride salt. Reaction optimization (e.g., temperature, solvent polarity) ensures regioselectivity .
Q. How is the structural integrity of this compound validated in research settings?
A combination of ¹H/¹³C NMR and FT-IR confirms substituent positions and functional groups. For instance, ¹H NMR reveals coupling patterns between dihydrobenzofuran protons, while ¹³C NMR identifies halogen-bearing carbons. LC-MS or HPLC (≥95% purity) ensures molecular weight accuracy and purity .
Q. What solvent systems are optimal for reactions involving this compound?
The compound is moderately soluble in DCM and DMF , which are ideal for halogenation or cross-coupling reactions. For recrystallization, mixed solvents like MeOH/water are used. Solubility in DMSO facilitates biological assays .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Decomposition may release toxic gases (e.g., HBr, HF). Emergency eyewash/shower access and neutralization of waste (e.g., with NaOH) are mandatory .
Advanced Research Questions
Q. How can computational chemistry predict metabolic pathways for this compound?
Density Functional Theory (DFT) calculates activation energies for CYP450-mediated oxidation. Molecular docking predicts binding to metabolizing enzymes. Validation uses human liver microsomes (HLMs) and LC-MS/MS to identify metabolites, with inhibitors (e.g., ketoconazole) confirming specific isoforms .
Q. What strategies resolve contradictions in regioselectivity during nucleophilic substitutions?
Competing SN1/SN2 mechanisms are studied via kinetic experiments (variable-temperature NMR) and isotopic labeling . DFT-based electron density maps predict reactive sites, while crystallography validates structural outcomes .
Q. How is enantiomeric excess controlled and confirmed in stereoselective synthesis?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during amination. Chiral HPLC or polarimetry measures enantiomeric excess, while X-ray crystallography of salts (e.g., with tartaric acid) confirms absolute configuration .
Q. What in vitro models evaluate enzyme inhibitory activity?
Fluorometric assays with purified enzymes (e.g., kinases) generate dose-response curves (IC50). Controls include substrate-only and enzyme-only reactions. Counter-screening against related enzymes ensures specificity, while SAR studies with halogen-position analogs refine activity .
Q. How do bromo and fluoro substituents influence Suzuki-Miyaura cross-coupling efficiency?
Bromo acts as a superior leaving group, but fluorine’s electronegativity deactivates the ring. Optimized conditions use PdCl2(dppf)/SPhos ligand and Cs2CO3 base. Microwave-assisted heating (80–100°C) enhances reaction rates .
Q. What degradation pathways occur under varying storage conditions?
Hydrolysis in aqueous environments and photodegradation are monitored via stability-indicating HPLC . Storage in light-resistant containers under argon at -20°C minimizes decomposition. Accelerated stability studies (40°C/75% RH) predict shelf life .
Methodological Notes
- References to commercial sources (e.g., American Elements, Parchem) are excluded per reliability guidelines.
- Key techniques : NMR (structural confirmation), HPLC (purity), DFT (mechanistic studies), and enzyme assays (bioactivity).
- Advanced tools : Chiral chromatography, LC-MS/MS, and crystallography address stereochemical and metabolic challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
